DL-Caproylcarnitine chloride

Vue d'ensemble

Description

DL-Caproylcarnitine chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and research applications. This compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, which makes it valuable in formulations requiring emulsification, solubilization, and stabilization.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DL-Caproylcarnitine chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include:

Reactants: Tertiary amine, alkyl halide

Solvent: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide

Temperature: Elevated temperatures (50-100°C) to facilitate the reaction

Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Materials: High-purity tertiary amines and alkyl halides

Reaction Vessels: Stainless steel reactors with temperature and pressure control

Purification: The product is purified using techniques like crystallization or distillation to remove impurities and unreacted starting materials

Analyse Des Réactions Chimiques

Types of Reactions

DL-Caproylcarnitine chloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides

Reduction: Reduction reactions can yield amines or other reduced forms

Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolate ions

Major Products

Oxidation: Corresponding oxides or hydroxyl derivatives

Reduction: Amines or other reduced forms

Substitution: Various substituted quaternary ammonium compounds

Applications De Recherche Scientifique

DL-Caproylcarnitine chloride has a wide range of scientific research applications:

Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates

Biology: Employed in cell culture media to stabilize proteins and other biomolecules

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs

Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents

Mécanisme D'action

The mechanism of action of DL-Caproylcarnitine chloride involves its interaction with both hydrophilic and hydrophobic substances. The quaternary ammonium group interacts with water molecules, while the hydrophobic tail interacts with non-polar substances. This dual interaction allows it to form micelles, encapsulate hydrophobic molecules, and stabilize emulsions.

Molecular Targets and Pathways

Molecular Targets: Hydrophobic and hydrophilic molecules

Pathways: Formation of micelles and stabilization of emulsions through electrostatic and hydrophobic interactions

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-((1-oxooctyl)oxy)-, chloride

- 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-((1-oxodecyl)oxy)-, chloride

- 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-((1-oxododecyl)oxy)-, chloride

Uniqueness

DL-Caproylcarnitine chloride is unique due to its specific hydrophobic tail length, which provides optimal balance between hydrophilicity and hydrophobicity. This balance enhances its effectiveness as a surfactant and emulsifier compared to similar compounds with longer or shorter hydrophobic tails.

Propriétés

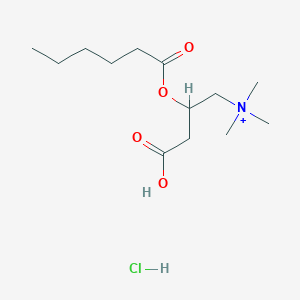

IUPAC Name |

(3-carboxy-2-hexanoyloxypropyl)-trimethylazanium;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHGTKVOSRYXOK-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClNO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585163 | |

| Record name | (3-carboxy-2-hexanoyloxypropyl)-trimethylazanium;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6920-35-0 | |

| Record name | (3-carboxy-2-hexanoyloxypropyl)-trimethylazanium;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Hexanoylcarnitine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Hexanoylcarnitine (1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-((1-oxohexyl)oxy)-, chloride) and why is it significant in a research context?

A: Hexanoylcarnitine is an acylcarnitine, a type of molecule involved in the transport of fatty acids within cells, specifically into mitochondria for energy production. Elevated levels of hexanoylcarnitine in biological fluids, particularly in newborns, can signal a deficiency in medium-chain acyl-CoA dehydrogenase (MCAD), a crucial enzyme in fatty acid oxidation. [, ] This makes hexanoylcarnitine an important biomarker for diagnosing MCAD deficiency. [, , ]

Q2: Can Hexanoylcarnitine be used as a biomarker for conditions other than MCAD deficiency?

A2: Yes, research suggests that altered levels of hexanoylcarnitine are associated with various conditions, including:

- Diabetic Retinopathy: Decreased serum levels of hexanoylcarnitine were observed in Chinese patients with diabetic retinopathy. []

- Chronic Heart Failure: In elderly patients with chronic heart failure, hexanoylcarnitine levels were negatively correlated with the abundance of the bacterium Klebsiella. []

- Acutely Decompensated Cirrhosis: Hexanoylcarnitine, along with other metabolites, was used to develop a prognostic model (CLIF-C MET) for short-term mortality risk in patients with acutely decompensated cirrhosis. []

- Psoriasis: In a study on psoriasis, hexanoylcarnitine was found to be significantly upregulated in patients compared to healthy controls. []

- Cardiovascular Disease Risk: Elevated levels of hexanoylcarnitine were found in young adults with multiple cardiovascular risk factors, potentially indicating early metabolic dysregulation. []

- Gastric Cancer: Increased serum levels of hexanoylcarnitine were found to be associated with gastric cancer and could potentially serve as a biomarker for this malignancy. []

Q3: How reliable is Hexanoylcarnitine as a biomarker for these conditions?

A3: While research has shown associations between altered hexanoylcarnitine levels and these conditions, further studies are needed to establish its reliability as a standalone diagnostic marker. The use of hexanoylcarnitine in conjunction with other clinical findings and diagnostic tools is crucial.

Q4: How is Hexanoylcarnitine detected and measured in biological samples?

A4: Several analytical methods can be used for the detection and quantification of hexanoylcarnitine in biological samples:

- Radioisotopic Exchange/HPLC: This method, although reliable for diagnosing MCAD deficiency, requires careful interpretation due to potential interference from medium-chain triglyceride intake or valproic acid therapy. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can differentiate between various medium-chain acylcarnitines, including hexanoylcarnitine, and is helpful in cases where valproic acid therapy might confound the results. []

- Electrospray Tandem Mass Spectrometry (ESI-MS/MS): This is a widely used technique for measuring acylcarnitines in various biological samples, including dried blood spots and amniotic fluid. [, , , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for quantifying hexanoylcarnitine in plasma and serum. [, , , , ]

Q5: Has the use of Hexanoylcarnitine in newborn screening programs been successful?

A: Yes, the implementation of newborn screening programs using tandem mass spectrometry, which can detect elevated hexanoylcarnitine levels, has been successful in identifying infants with MCAD deficiency. [, , ] Early diagnosis through these programs allows for timely intervention and management of the condition, improving outcomes for affected individuals.

Q6: How does Hexanoylcarnitine interact with its target within the body?

A: Hexanoylcarnitine itself doesn't have a specific "target" like a receptor or enzyme. Instead, its levels reflect the efficiency of the carnitine shuttle system, particularly the enzyme medium-chain acyl-CoA dehydrogenase (MCAD). [, ] When MCAD is deficient, medium-chain acyl-CoAs, including hexanoyl-CoA, accumulate and are converted to their corresponding acylcarnitines (like hexanoylcarnitine) to be excreted. [, ]

Q7: What are the downstream effects of elevated Hexanoylcarnitine levels?

A7: Elevated levels, usually indicative of MCAD deficiency, mean fatty acids aren't being efficiently broken down for energy. This can lead to:

- Hypoglycemia: The body struggles to maintain blood sugar levels without its primary energy source. [, ]

- Hypoketotic Hypoglycemia: Ketone bodies, an alternative energy source during fasting, are not produced sufficiently. []

- Hyperammonemia: Ammonia builds up as a byproduct of altered metabolism. []

- Severe Cases: Can lead to seizures, coma, or even sudden death. []

Q8: What is the molecular formula and weight of Hexanoylcarnitine?

A8: The molecular formula of hexanoylcarnitine is C14H29NO4. Its molecular weight is 275.38 g/mol.

Q9: Is there any information available regarding the spectroscopic data of Hexanoylcarnitine?

A9: The provided research articles primarily focus on the biological and clinical aspects of hexanoylcarnitine and do not provide detailed spectroscopic data. Spectroscopic characterization, such as NMR or IR data, would require further investigation.

Q10: What are some of the ongoing research areas related to Hexanoylcarnitine?

A10: Ongoing research focuses on:

- Developing novel therapies: Targeting the carnitine shuttle system for diseases like diabetes and obesity. []

Q11: Are there any known drug interactions or toxicity concerns with Hexanoylcarnitine?

A: While hexanoylcarnitine itself is not a drug, its levels can be influenced by certain medications, particularly valproic acid. [] This highlights the importance of considering medication history when interpreting hexanoylcarnitine levels for diagnostic purposes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.